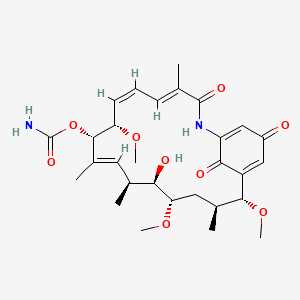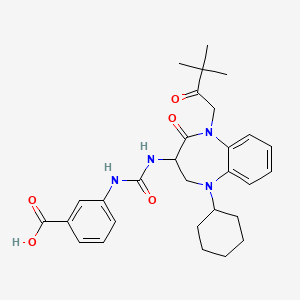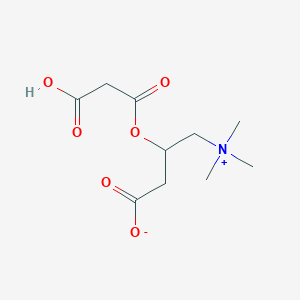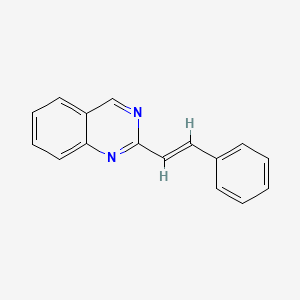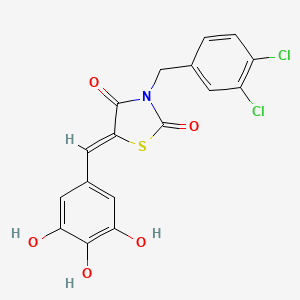
(R)-2,3-dihydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2,3-dihydroxy-3-methylbutanoate is a 2,3-dihydroxy-3-methylbutanoate. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-2,3-dihydroxy-3-methylbutanoic acid.
Scientific Research Applications
Chemical and Sensory Characteristics in Wines
- Application : (R)-2,3-dihydroxy-3-methylbutanoate is identified in wines, influencing their chemical and sensory characteristics. A study on various wines showed the presence of this compound, particularly its R enantiomer, suggesting its potential role in wine aroma, although its concentrations are below sensory detection thresholds (Gammacurta et al., 2018).
Role in Renin Inhibition
- Application : this compound derivatives have been studied for their role in inhibiting renin, an enzyme involved in blood pressure regulation. Specific stereochemistry of this compound has shown effectiveness in renin inhibitory peptides (Thaisrivongs et al., 1987).
Preparation of Optically Pure Forms
- Application : Techniques for preparing optically pure forms of this compound have been developed, highlighting its significance in stereochemistry and potential applications in synthesizing optically active compounds (Kikukawa et al., 1987).
Biotransformation in Fungi
- Application : Studies on the biotransformation of similar compounds by fungi such as Mucor plumbeus have been conducted, illustrating the potential of this compound in natural product synthesis and modification (Fraga et al., 2017).
Synthesis of Bicyclic Oxygen Heterocycles
- Application : This compound has been used in the synthesis of bicyclic oxygen heterocycles, demonstrating its versatility in organic synthesis and chemical engineering (Elsworth & Willis, 2008).
Synthesis of Protected Forms for Bioactive Compounds
- Application : Protected forms of this compound have been synthesized for use in creating bioactive compounds like aplysiatoxins, indicating its role in complex organic syntheses (Walkup & Cunningham, 1987).
Ion-Exchange Techniques in Preparation
- Application : Ion-exclusion and ion-exchange techniques have been applied to prepare derivatives of this compound, showcasing its importance in advanced chemical manufacturing processes (Powell et al., 1972).
Chiral Templating of Surfaces
- Application : The compound has been used in studies on chiral templating of surfaces, demonstrating its potential in surface chemistry and material science (Lee & Zaera, 2006).
Direct Degradation of Biopolymers
- Application : It has been involved in the direct degradation of biopolymers like poly[(R)-3-hydroxybutyric acid], indicating its role in biodegradation and recycling processes (Seebach et al., 2003).
Microbial Production and Applications
- Application : Microbial production and applications of chiral hydroxyalkanoates including this compound have been explored, showing its significance in biotechnology and microbiology (Chen & Wu, 2005).
properties
Molecular Formula |
C5H9O4- |
|---|---|
Molecular Weight |
133.12 g/mol |
IUPAC Name |
(2R)-2,3-dihydroxy-3-methylbutanoate |
InChI |
InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1 |
InChI Key |
JTEYKUFKXGDTEU-VKHMYHEASA-M |
Isomeric SMILES |
CC(C)([C@H](C(=O)[O-])O)O |
Canonical SMILES |
CC(C)(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S,5R,6R,7R,12S)-2,8,12-trihydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B1260660.png)
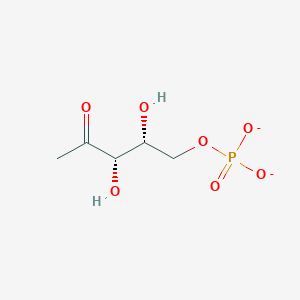

![sodium;7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1260665.png)
![Sodium;3-[2-[[3-carbamoyloxy-2-[[2-(2,3-dihydroxypropanoylamino)acetyl]-methylamino]propanoyl]amino]propanoylamino]-2-oxoazetidine-1-sulfonate](/img/structure/B1260668.png)
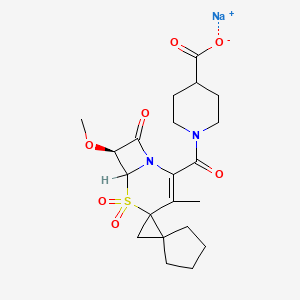
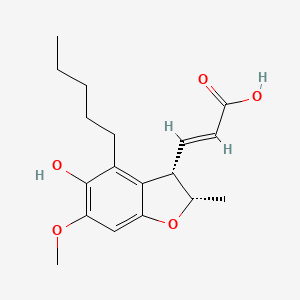

![5-[[4,5-Dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-2-oxanyl)oxy]-2-oxanyl]oxy]-7,8-dimethoxy-3-(4-methoxyphenyl)-1-benzopyran-4-one](/img/structure/B1260675.png)
